N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide
Description
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a furan ring, and multiple halogen substituents. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
Molecular Formula |
C25H16BrClN2O4 |
|---|---|
Molecular Weight |
523.8 g/mol |
IUPAC Name |
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H16BrClN2O4/c1-31-21-7-5-15(12-18(21)26)25-29-19-13-17(6-8-22(19)33-25)28-24(30)23-10-9-20(32-23)14-3-2-4-16(27)11-14/h2-13H,1H3,(H,28,30) |
InChI Key |
IZADDGXUYZZYEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the furan ring and the halogen substituents. Common reagents used in these reactions include bromine, methoxybenzene, and chlorophenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives can exhibit different chemical and biological properties, making them useful for further studies and applications.
Scientific Research Applications
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole and furan derivatives with halogen substituents, such as:
- 2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazole
- 5-(3-chlorophenyl)furan-2-carboxylic acid
- N-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)furan-2-carboxamide
Uniqueness
What sets N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide apart is its unique combination of functional groups and substituents, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
